![molecular formula C11H19NO3 B13283479 (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13283479.png)
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound features a furan ring substituted with a hydroxymethyl group and an aminoalkyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan derivatives with appropriate aminoalkylating agents. One common method includes the reaction of 5-hydroxymethylfurfural with (1-methoxybutan-2-yl)amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Formation of 5-formylfuran or 5-carboxyfuran derivatives.
Reduction: Formation of 5-(hydroxymethyl)furan derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The aminoalkyl chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (5-{[(1-Methoxyethyl)amino]methyl}furan-2-yl)methanol
- (5-{[(1-Methoxypropyl)amino]methyl}furan-2-yl)methanol
- (5-{[(1-Methoxyisopropyl)amino]methyl}furan-2-yl)methanol
Uniqueness
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol is unique due to its specific aminoalkyl chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications .
Biological Activity
(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name: this compound. The molecular formula is C12H17N1O3 with a molecular weight of approximately 225.27 g/mol. Its structural features include a furan ring, which is known for its reactivity and biological significance.
Pharmacological Effects
Research indicates that compounds containing furan moieties often exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that furan derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Antioxidant Properties : The presence of hydroxymethyl groups in the structure may contribute to antioxidant effects, helping to mitigate oxidative stress.
- Cytotoxicity : Some furan derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Furan derivatives can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with Cellular Receptors : The compound may interact with specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may help in reducing ROS levels, thereby protecting cells from damage.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays were conducted on several cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated dose-dependent cytotoxicity with IC50 values around 20 µM, suggesting potential as an anticancer agent.
Data Tables
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[5-[(1-methoxybutan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO3/c1-3-9(8-14-2)12-6-10-4-5-11(7-13)15-10/h4-5,9,12-13H,3,6-8H2,1-2H3 |
InChI Key |
MGUZSCCMPLXJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.